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Abstract

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of
significant interest in medicinal chemistry and materials science. Its unique trifunctional nature,
featuring a reactive aldehyde, a modifiable carbon-bromine bond, and a stable pyrazole core,
makes it an invaluable intermediate for the synthesis of complex molecular architectures. This
guide provides a comprehensive overview of its physical and chemical properties, detailed
spectral analysis, key synthetic applications, and established experimental protocols. The
content is tailored for researchers, chemists, and drug development professionals seeking to
leverage this compound in their synthetic strategies.

Molecular Identity and Structure

4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde is a substituted pyrazole, a five-membered
aromatic heterocycle containing two adjacent nitrogen atoms. The key structural features
include a bromine atom at position 4, a methyl group on the nitrogen at position 1, and a
carbaldehyde (formyl) group at position 5.

The connectivity of the atoms in the molecule is visualized below.
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Caption: 2D representation of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling,

storage, and application in synthesis. The key properties of 4-bromo-1-methyl-1H-pyrazole-5-

carbaldehyde are summarized below.

Property Value Source(s)
CAS Number 473528-88-0 [1]12]
Molecular Formula CsHsBrN20 [1]
Molecular Weight 189.01 g/mol [1]
Appearance Light yellow solid [3]
Melting Point 75-76 °C [3]
N Slightly soluble in water (3.6
Solubility [4]
g/L at 25 °C)
pKa (Predicted) -1.48 £ 0.10 [5]
Store at room temperature
under an inert atmosphere
Storage [1][5]

(e.g., Nitrogen or Argon). Air

sensitive.

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the compound after

synthesis or before use. The following data are based on published findings for this molecule.

[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR (400 MHz, CDCls):
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o 0 9.78 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift
is characteristic of protons attached to a carbonyl carbon.

o & 7.97 (s, 1H): This singlet is assigned to the proton at the C3 position of the pyrazole ring.

o 0 3.94 (s, 3H): This singlet represents the three protons of the methyl group (-CHs)
attached to the N1 nitrogen of the pyrazole ring.

e 13C NMR (101 MHz, CDCls):

o 0 183.4: The signal for the carbonyl carbon of the aldehyde group (C=0).

o

0 141.0: The signal for the C3 carbon of the pyrazole ring (CH).

[¢]

0 121.7: The signal for the C5 carbon, which is attached to the aldehyde group.

[¢]

0 119.7: The signal for the C4 carbon, which bears the bromine atom.

[e]

0 37.6: The signal for the methyl carbon (N-CHs).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[3]

e ~1655 cm~1: A strong absorption band characteristic of the C=0 stretching vibration of the
aldehyde functional group.

e ~2953, 2920, 2852 cm~1: C-H stretching vibrations from the methyl and aldehyde C-H
groups.

e ~1524, 1501 cm~*: C=N and C=C stretching vibrations within the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the elemental composition of the molecule.[3]
e [M+H]* Calculated for [CsHe”°BrN20]*: 188.9658

e [M+H]* Found: 188.9653
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Chemical Reactivity and Synthetic Utility

The synthetic value of 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde stems from its distinct

reactive sites, which can be addressed with high selectivity.

The Aldehyde Group

The aldehyde at the C5 position is a versatile functional handle. It readily participates in a wide

range of classical carbonyl reactions:

Condensation Reactions: It can react with hydrazines or primary amines to form hydrazones
and imines, respectively. This is a common strategy for building larger, more complex
heterocyclic systems.[3]

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromo-1-
methyl-1H-pyrazole-5-carboxylic acid), providing another key synthetic intermediate.[6]

Reduction: Selective reduction yields the primary alcohol, (4-bromo-1-methyl-1H-pyrazol-5-
yl)methanol.

Wittig and Related Reactions: It can be converted into alkenes, providing a route to extend
carbon chains.

The Carbon-Bromine Bond

The bromine atom at the C4 position is an ideal leaving group for transition metal-catalyzed

cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this

position, a cornerstone of modern drug discovery.[1]

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling
the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse
amino functionalities.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
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The diagram below illustrates the central role of this compound as a platform for diversification
through these two reactive handles.

4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde

d cat. Pd/Cu cat.
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(e.g., with Hydrazines)
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4-Aryl Pyrazoles 4-Amino Pyrazoles 4-Alkynyl Pyrazoles

Buchwald-Hartwig Sonogashira Coupling

Oxidation Reduction (Amines) )

Carboxylic Acid Fused Bipyrazoles

Click to download full resolution via product page

Caption: Key reaction pathways for synthetic diversification.

Synthesis and Experimental Protocols
Synthesis Pathway

A common and efficient method for preparing 4-bromo-1-methyl-1H-pyrazole-5-
carbaldehyde is through the oxidation of its corresponding alcohol precursor, (5-bromo-1-
methyl-1H-pyrazol-4-yl)methanol. This precursor can be synthesized from commercially
available starting materials. A robust oxidant for this transformation is activated manganese(IV)
oxide (MnOz2).[3]
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Oxidation
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4-bromo-1-methyl-1H-
pyrazole-5-carbaldehyde
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Caption: Synthetic workflow for the target compound via oxidation.

Experimental Protocol: Oxidation of (5-bromo-1-methyl-
1H-pyrazol-4-yl)methanol

This protocol is adapted from a peer-reviewed procedure and serves as a reliable method for
laboratory-scale synthesis.[3]

Materials:

(5-bromo-1-methyl-1H-pyrazol-4-yl)ymethanol (1.0 eq)

Activated Manganese(1V) Oxide (MnOz2) (10.0 eq)

Dichloromethane (DCM)

Celite®

Procedure:

» Reaction Setup: To a solution of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol in
dichloromethane (approx. 0.8 M concentration), add activated manganese(IV) oxide (10
equivalents).

» Reaction Execution: Stir the resulting suspension vigorously at room temperature for 24
hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the
starting material is consumed.
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e Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the
manganese solids.

 Purification: Wash the filter pad thoroughly with additional dichloromethane. Combine the
filtrates and concentrate them under reduced pressure.

« |solation: The resulting crude product is often of sufficient purity (>95%) for subsequent
steps. If further purification is needed, silica gel column chromatography can be performed.

Expert Insight: The use of a large excess of activated MnO: is crucial for driving the reaction to
completion. The quality of the MnOz can significantly impact reaction time and yield. The
reaction is heterogeneous, so efficient stirring is paramount.

Applications in Research and Development

This pyrazole derivative is a key intermediate in the synthesis of compounds for pharmaceutical
and agrochemical applications.[1]

» Drug Discovery: It is extensively used in the development of kinase inhibitors for oncology.
The pyrazole scaffold is a well-established "privileged structure” in medicinal chemistry,
known for its ability to bind to a variety of biological targets.[1][7] The aldehyde and bromine
sites allow for the systematic exploration of structure-activity relationships (SAR) to optimize
potency and selectivity.

o Agrochemical Research: The compound is also used to design new active ingredients for
crop protection with targeted biological activity.[1]

e Heterocyclic Chemistry: It serves as a foundational building block for constructing more
complex, fused heterocyclic systems, such as pyrazolo[3,4-c]pyrazoles, which have
demonstrated significant pharmacological potential.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.
» Hazard Classification (GHS):

o H302: Harmful if swallowed (Acute toxicity, Oral, Category 4).[4]
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o H315: Causes skin irritation (Skin irritation, Category 2).[4]

o H319: Causes serious eye irritation (Eye irritation, Category 2).[4]

o H335: May cause respiratory irritation (Specific target organ toxicity — single exposure,
Category 3).[8]

 Precautionary Statements:

o Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling),
P280 (Wear protective gloves/eye protection).[4]

o Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[4]

o Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4]

o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a
lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should
be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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